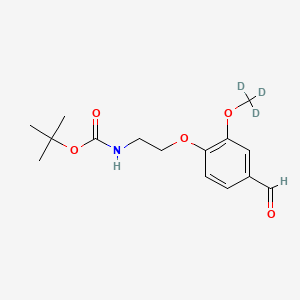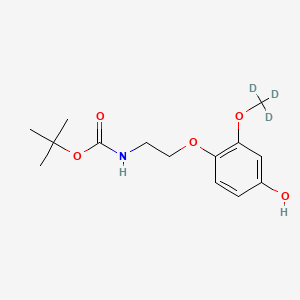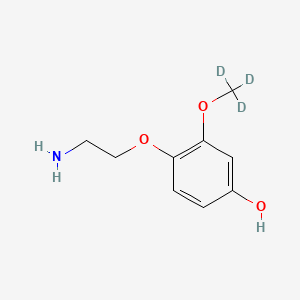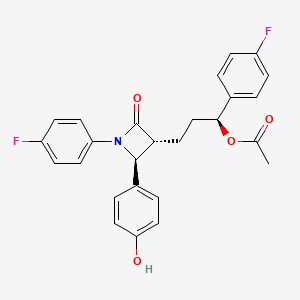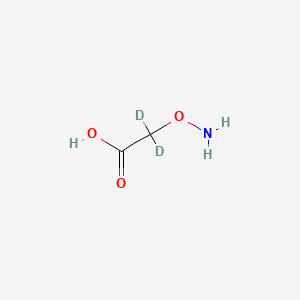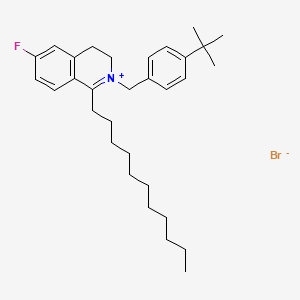
Physostigmine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physostigmine-d3 is the deuterium labeled Physostigmine . It is a reversible acetylcholinesterase (AChE) inhibitor . Physostigmine can cross the blood-brain barrier and stimulate central cholinergic neurotransmission . It can reverse memory deficits in transgenic mice with Alzheimer’s disease .
Synthesis Analysis
Physostigmine was first synthesized in 1935 by Percy L. Julian . The synthesis process involved a total of 10 steps . The synthesis of Physostigmine was a significant achievement as it was previously only available from its natural source, the Calabar bean .
Molecular Structure Analysis
This compound has a molecular weight of 278.36 and a molecular formula of C15H18D3N3O2 . The average mass of Physostigmine is 275.346 Da and the monoisotopic mass is 275.163391 Da .
Chemical Reactions Analysis
Physostigmine is a parasympathomimetic, specifically, a reversible cholinesterase inhibitor . It effectively increases the concentration of acetylcholine at the sites of cholinergic transmission . It is used to treat glaucoma and can cross the blood-brain barrier to treat the central nervous system effects of atropine overdose and other anticholinergic drug overdoses .
Physical and Chemical Properties Analysis
Physostigmine is a tertiary amine and a reversible cholinergic medication . It is rapidly absorbed through membranes and can cross the blood-brain barrier . The average mass of Physostigmine is 275.3461 and the monoisotopic mass is 275.163376931 . The chemical formula of Physostigmine is C15H21N3O2 .
科学的研究の応用
Modulation of Cholinergic Function in Brain Disorders : Physostigmine is used in experimental treatments for Alzheimer's disease, where it modulates acetylcholine release and cholinergic function in the brain, potentially upregulating presynaptic nicotinic autoreceptors in the hippocampus (De Sarno & Giacobini, 1989).
Influence on Sleep Patterns : It has been shown to affect sleep patterns, where intravenous administration during non-REM sleep can induce REM sleep, indicating a role in modulating cortical arousal mechanisms (Sitaram et al., 1976).
Risks in Overdose Treatment : In the context of tricyclic antidepressant overdose treatment, physostigmine administration has been linked with complications like asystole (Pentel & Peterson, 1980).
Radiolabeling for Brain Imaging : Radiolabeling with carbon-11 has been explored for studying acetylcholinesterase activity in the brain via positron emission tomography, enhancing understanding of neurological conditions (Bonnot-lours et al., 1993).
Development of Sustained-Release Systems : Research on encapsulating physostigmine in polymeric microparticles for sustained release offers potential for improved treatment options in cases of organophosphate poisoning (Chaw et al., 2003).
Electrophysiological Impact : Studies on the impact of physostigmine on event-related potentials in humans suggest a significant cholinergic role in memory processes, which is relevant in the context of cognitive disorders (Hammond et al., 1987).
Biosynthesis and Chemical Synthesis : Investigations into the biosynthesis and chemical synthesis of physostigmine have provided insights into its unique pyrroloindole skeleton, vital for its potent biological activity (Liu et al., 2014).
Pharmacokinetic Profile : Studies on physostigmine's pharmacokinetics profile in sustained-delivery systems have shown increased elimination half-life and area-under-curve, important for clinical applications (Tan et al., 2006).
Subcellular Distribution : Research into the distribution of physostigmine in brain subcellular fractions highlights its rapid accumulation in cellular compartments, influencing physiological functions of organelles like mitochondria (King & Somani, 1987).
Therapeutic Uses and Toxicity : Physostigmine's range of therapeutic uses, mechanisms of action, and toxicity profile have been extensively reviewed, especially in the context of Alzheimer's disease and organophosphate intoxication (Somani & Dube, 1989).
作用機序
Physostigmine inhibits acetylcholinesterase, the enzyme responsible for the breakdown of used acetylcholine . By interfering with the metabolism of acetylcholine, Physostigmine indirectly stimulates both nicotinic and muscarinic receptors due to the consequential increase in available acetylcholine at the synapse .
Safety and Hazards
Physostigmine-d3 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with adverse effects such as hypersalivation, nausea, vomiting, seizures, symptomatic bradycardia, and ventricular fibrillation . It should be avoided in patients with QRS prolongation on EKG, and caution should be used in patients with a history of coronary artery disease and overdoses with QRS prolonging medications .
特性
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJVFDBKTWXHHD-RMLXDGKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What was the purpose of synthesizing Physostigmine-d3?
A1: The abstract states that the synthesis of both 10R-(+) and 10S-(-)-Physostigmine-d3 (1-methyl-d3) was part of a broader effort to develop molecular probes for the U.S. Army Medical Institute of Chemical Defense. [] These probes are likely intended to help elucidate the mechanisms of action of chemical threat agents. While the specific role of this compound isn't detailed, its deuterated form suggests it could be used as an internal standard in analytical techniques or as a tool to study the metabolism and pharmacokinetics of Physostigmine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

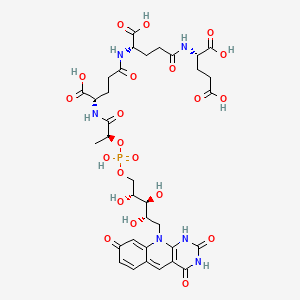

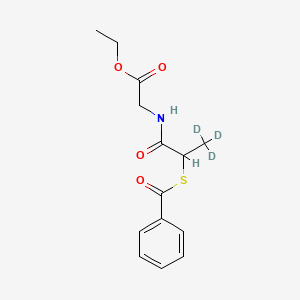
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)
